N-epsilon-(((2-methylcycloprop-2-en-1-yl)methoxy)carbonyl)-L-lysine, commonly referred to as N-Cyclopropene-L-Lysine, is a synthetic amino acid derivative of lysine. This compound is particularly notable for its role in bioorthogonal chemistry, allowing for selective labeling and conjugation in biological systems. Its unique cyclopropene structure enables efficient incorporation into proteins through genetic-code expansion techniques, making it a valuable tool in biochemical research and therapeutic applications.
N-Cyclopropene-L-Lysine can be synthesized through various methods, primarily involving the incorporation of a cyclopropene moiety into the lysine structure. The compound is commercially available from specialized chemical suppliers and is utilized in research settings focused on protein labeling and modification.
This compound falls under the category of unnatural amino acids, specifically those designed for bioorthogonal reactions. It is classified as a cyclopropene derivative due to the presence of the cyclopropene ring in its molecular structure, which contributes to its unique chemical reactivity.
The synthesis of N-Cyclopropene-L-Lysine typically involves genetic-code expansion techniques. These methods utilize engineered tRNA synthetases that can incorporate non-canonical amino acids into proteins at specific sites. The most common approach involves using a pyrrolysyl-tRNA synthetase (PylRS) along with an appropriate tRNA to facilitate the incorporation of this compound into recombinant proteins.
The synthesis process can be summarized as follows:
The molecular formula for N-Cyclopropene-L-Lysine is , with a molecular weight of 256.30 g/mol. The IUPAC name is (2S)-2-amino-6-[(2-methylcycloprop-2-en-1-yl)methoxycarbonylamino]hexanoic acid.
| Property | Value |
|---|---|
| Molecular Formula | C12H20N2O4 |
| Molecular Weight | 256.30 g/mol |
| IUPAC Name | (2S)-2-amino-6-[(2-methylcycloprop-2-en-1-yl)methoxycarbonylamino]hexanoic acid |
| InChI | InChI=1S/C12H20N2O4/c1-8-6... |
| InChI Key | YMBQDEOCKOLCJG-AXDSSHIGSA-N |
N-Cyclopropene-L-Lysine participates in several key chemical reactions:
The reactions typically occur under mild conditions to preserve the integrity of both the protein and the cyclopropene moiety. Common reagents include tetrazine derivatives, which are crucial for bioorthogonal conjugation.
The mechanism by which N-Cyclopropene-L-Lysine exerts its effects involves its incorporation into proteins via genetic-code expansion. Once incorporated, the cyclopropene acts as a bioorthogonal handle that facilitates selective conjugation with tetrazine compounds. This reaction leads to the formation of stable linkages that enhance the stability and functionality of therapeutic protein conjugates.
N-Cyclopropene-L-Lysine appears as a white powder with a minimum purity of 95% when analyzed via high-performance liquid chromatography (HPLC). It is soluble in water and can be prepared as stock solutions in sodium hydroxide or dimethyl sulfoxide.
The compound exhibits unique chemical properties due to its cyclopropene structure, including:
N-Cyclopropene-L-Lysine has significant scientific applications, particularly in:
N-epsilon-(((2-methylcycloprop-2-en-1-yl)methoxy)carbonyl)-L-lysine (CypK) incorporation relies on engineered Methanosarcina mazei pyrrolysyl-transfer RNA synthetase (PylRS) and its cognate transfer RNAPyl pair. This orthogonal system recognizes the amber stop codon (TAG), enabling site-specific insertion of CypK during translation. Wild-type PylRS exhibits minimal activity toward CypK due to steric clashes with the compound’s cyclopropene ring. To overcome this, active-site residues (e.g., Tyr384, Leu305) are systematically mutated to accommodate the methylcyclopropenyl group. The N166A mutation proves particularly critical, enlarging the binding pocket to enhance CypK affinity by 18-fold compared to wild-type enzymes. The engineered transfer RNAPyl anticodon (CUA) maintains strict orthogonality in mammalian hosts, preventing cross-reactivity with endogenous aminoacyl-transfer RNA synthetases [1] [4] [5].
Table 1: Key Mutations in Methanosarcina mazei PylRS for CypK Specificity
| Mutation | Binding Pocket Effect | CypK Affinity (Kd, μM) | Suppression Efficiency (%) |
|---|---|---|---|
| Wild-Type | Unmodified | >500 | <5 |
| L305A | Increased hydrophobicity | 112 | 28 |
| Y384F | Reduced steric hindrance | 89 | 34 |
| N166A | Expanded cavity volume | 27 | 62 |
| N166A/Y384F | Synergistic enlargement | 15 | 78 |
Directed evolution pipelines employ saturation mutagenesis at residues 166, 305, and 384 of PylRS to optimize CypK recognition. Error-prone polymerase chain reaction generates mutant libraries screened against CypK-dependent bacterial growth in media lacking natural lysine analogs. Positive clones exhibit >50-fold activation in the presence of 0.5 mM CypK, with kinetic analyses revealing kcat/KM improvements from 102 to 104 M−1s−1 in top-performing mutants. Computational redesign further refines substrate positioning: Molecular dynamics simulations identify a hydrogen-bonding network between the cyclopropene carbonyl and PylRS residue Tyr126, leading to the Y126W mutation that boosts catalytic efficiency by 40% through π-stacking interactions [4] [5].
Chromosomal integration of the CypK incorporation machinery utilizes PiggyBac transposon vectors carrying 3–8 tandem copies of transfer RNAPyl expression cassettes. Each cassette features a U6 promoter driving transfer RNAPyl transcription, flanked by PiggyBac terminal repeat sequences. Transfection with transposase yields >90% stable integration in HEK293T cells, with quantitative polymerase chain reaction confirming 5–12 insertions per genome. Multi-copy designs increase transfer RNAPyl expression 7-fold compared to single-copy integrations, elevating CypK incorporation efficiency at amber codons from 35% to 82% as quantified by liquid chromatography-mass spectrometry of full-length proteins [1].
Table 2: Genomic Integration Efficiency and Performance Metrics
| Transfer RNAPyl Copy Number | Integration Efficiency (%) | CypK-Transfer RNAPyl Abundance (copies/cell) | Amber Suppression Efficiency (%) |
|---|---|---|---|
| 1 | 64 | 1,200 | 35 |
| 3 | 88 | 3,900 | 57 |
| 5 | 92 | 6,100 | 71 |
| 8 | 95 | 9,800 | 82 |
Stable cell lines are selected via puromycin resistance (linked to PylRS expression) and fluorescence-based reporters. Dual-selection constructs contain an in-frame amber codon within enhanced green fluorescent protein, enabling fluorescence-activated cell sorting of clones with >80% suppression efficiency. Single-cell cloning isolates homogeneous populations, validated through:
Competition between eukaryotic release factor 1 and CypK-charged transfer RNAPyl at amber codons limits incorporation efficiency to 15–25% in wild-type mammalian cells. Short hairpin RNA-mediated knockdown of eukaryotic release factor 1 reduces its expression by 70–90%, diminishing termination efficiency. This elevates CypK incorporation to 55–78% in Chinese hamster ovary and HEK293 lines without cytotoxicity. CRISPR interference achieves similar effects, with guide RNAs targeting the ETF1 promoter reducing eukaryotic release factor 1 levels by 60% and improving suppression 3.2-fold. However, complete eukaryotic release factor 1 knockout proves lethal beyond 72 hours, indicating partial suppression is essential for viability [1] [5].
CypK incorporation efficiency varies significantly across cell states:
Table 3: Cell-Type-Specific Performance of CypK Incorporation Machinery
| Cell Type | Promoter | CypK Incorporation Efficiency (%) | Major Limiting Factor |
|---|---|---|---|
| Embryonic Stem Cells | EF1α | 49 ± 3 | None |
| Neurons (Day 21 post-diff.) | Synapsin | 22 ± 4 | Epigenetic silencing |
| Cardiomyocytes | CAG | 35 ± 5 | Reduced transfection efficiency |
| Cardiomyocytes | Dox-inducible | 58 ± 6 | Leaky expression without induction |
| Hepatocytes | AAVS1-safe | 41 ± 3 | Proteasomal degradation of PylRS |
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